molecular formula C10H12F3N3 B163670 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine CAS No. 132834-58-3

1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine

Número de catálogo B163670
Número CAS: 132834-58-3
Peso molecular: 231.22 g/mol
Clave InChI: BNMSJUIMZULLAS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine is a compound that appears as slightly yellow crystalline chunks . It belongs to a class of selective α2-adrenoceptor antagonists .


Synthesis Analysis

The synthesis of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine involves raw materials such as Toluene, 2-Chloro-5-trifluoromethylpyridine, 1-Boc-piperazine acetate, Piperazine, and Sodium bicarbonate .


Molecular Structure Analysis

The molecular formula of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine is C10H12F3N3 . Its molecular weight is 231.22 g/mol . The IUPAC name for this compound is 1-[5-(trifluoromethyl)pyridin-2-yl]piperazine .


Physical And Chemical Properties Analysis

1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine is a slightly yellow crystalline chunk . It has a molecular weight of 231.22 g/mol . The compound is considered hazardous .

Aplicaciones Científicas De Investigación

Piperazine Derivatives in Therapeutic Uses

Piperazine, a six-membered nitrogen-containing heterocycle, is notable in the design of various drugs. It's incorporated in drugs with diverse therapeutic uses, including antipsychotic, antihistamine, antidepressant, anticancer, antiviral, cardio-protectors, anti-inflammatory, and imaging agents. Modifying the substitution pattern on the piperazine nucleus significantly alters the medicinal potential of the resulting molecules. This versatility of piperazine-based molecules highlights their broad potential in pharmacology. Piperazine derivatives have shown remarkable therapeutic utility, making them a flexible building block for drug discovery, with potential impacts on pharmacokinetics and pharmacodynamics (Rathi et al., 2016).

Antidepressants and the Role of Piperazine

Piperazine derivatives are widely recognized in the design of antidepressants. The presence of the piperazine substructure in antidepressants is notable due to its favorable CNS pharmacokinetic profile. Furthermore, piperazine is involved in specific binding conformations of these agents, playing a critical role beyond just pharmacokinetics. The significance of piperazine in the development of novel antidepressants is supported by SAR studies, which provide insights into the structural optimizations required to enhance the efficacy and potency of these compounds. This highlights the importance of piperazine in the design and development of novel antidepressant compounds (Kumar et al., 2021).

Broad Spectrum of Piperazine Applications in Pharmacology

Piperazine and its derivatives exhibit a broad range of pharmaceutical activities, making them significant in the realm of medicinal chemistry. These compounds have been found in various biologically active entities, exhibiting activities such as anti-microbial, anti-tubercular, anticonvulsant, anti-depressant, anti-malarial, and anti-inflammatory. Piperazine's modifications have led to high efficacy, better potency, and lesser toxicity. This diverse range of activities underlines the importance of piperazine and its derivatives in developing new pharmacological agents (Verma & Kumar, 2017).

Safety And Hazards

1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine is considered hazardous. It causes severe skin burns and eye damage . Safety measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Propiedades

IUPAC Name

1-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3/c11-10(12,13)8-1-2-9(15-7-8)16-5-3-14-4-6-16/h1-2,7,14H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMSJUIMZULLAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349865
Record name 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine

CAS RN

132834-58-3
Record name 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-Trifluoromethyl-pyridin-2-yl)-piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Piperazine (1.2 g, 13.77 mM) was heated with 2-chloro-5-(trifluoromethyl)pyridine (0.5 g, 2.75 mmol) in THF (2 mL) for 2 hours. Subsequently the reaction mixture was poured onto crushed ice and extracted with ethyl acetate. The organic layer was washed with sodium bicarbonate and evaporated to furnish the required product.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-chloro-5-trifluoromethylpyridine (Aldrich; 2.296 g), piperazine (5.45 g), and water is heated at 100° C. for 16 h. After cooling, the mixture is partitioned between dichloromethane and aq. sodium bicarbonate. The organic layers are dried over sodium sulfate and concentrated. The residue is chromatographed on silica gel using methanol/dichloromethane (8/92) with about 0.5% ammonium hydroxide present, to give 2.20 g of 1-(5-trifluoromethylpyridin-2-yl)piperazine; mp 45-47° C.; IR (mineral oil) 1127, 1323, 1319, 1118, 1614 cm-1 ; 1H NMR (CDCl3) δ 2.98, 3.62, 6.63, 7.62, 8.40.
Quantity
2.296 g
Type
reactant
Reaction Step One
Quantity
5.45 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Piperazine (12.9 g) was suspended in N-methyl-2-pyrrolidone (130 mL), and a solution of 2-chloro-5-trifluoromethylpyridine (9.08 g) in N-methyl-2-pyrrolidone (30 mL) was added dropwise. The mixture was stirred at room temperature for 18 hr. The reaction mixture was added to water and the mixture was extracted with ethyl acetate. The extract was washed with water and dried. The solvent was evaporated under reduced pressure to give 1-(5-trifluoromethyl-2-pyridyl)piperazine (11.5 g) as a white solid.
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
9.08 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
130 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine
Reactant of Route 2
Reactant of Route 2
1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine
Reactant of Route 3
Reactant of Route 3
1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine
Reactant of Route 4
Reactant of Route 4
1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine
Reactant of Route 5
Reactant of Route 5
1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine
Reactant of Route 6
Reactant of Route 6
1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine

Citations

For This Compound
26
Citations
TL Foley, G Rai, A Yasgar, T Daniel… - Journal of medicinal …, 2014 - ACS Publications
4′-Phosphopantetheinyl transferases (PPTases) catalyze a post-translational modification essential to bacterial cell viability and virulence. We present the discovery and medicinal …
Number of citations: 44 pubs.acs.org
ŞC Pirol, B Çalışkan, İ Durmaz, R Atalay… - European Journal of …, 2014 - Elsevier
We synthesized a series of novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid and assessed their antiproliferative activities against three human cancer …
Number of citations: 66 www.sciencedirect.com
JJ Rohde, MA Pliushchev, BK Sorensen… - Journal of medicinal …, 2007 - ACS Publications
Starting from a rapidly metabolized adamantane 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor 22a, a series of E-5-hydroxy-2-adamantamine inhibitors, exemplified …
Number of citations: 98 pubs.acs.org
JM Rohde, KR Brimacombe, L Liu, ME Pacold… - Bioorganic & medicinal …, 2018 - Elsevier
Proliferating cells, including cancer cells, obtain serine both exogenously and via the metabolism of glucose. By catalyzing the first, rate-limiting step in the synthesis of serine from …
Number of citations: 24 www.sciencedirect.com
VI Ognyanov, C Balan, AW Bannon, Y Bo… - Journal of medicinal …, 2006 - ACS Publications
The vanilloid receptor-1 (VR1 or TRPV1) is a membrane-bound, nonselective cation channel that is predominantly expressed by peripheral neurons sensing painful stimuli. TRPV1 …
Number of citations: 107 pubs.acs.org
R Devine, M Kelada, S Leonard, DSD Martin… - European Journal of …, 2020 - Elsevier
The management of blood glucose levels and the avoidance of diabetic hyperglycemia are common objectives of many therapies in the treatment of diabetes. An aryl piperazine …
Number of citations: 8 www.sciencedirect.com
GC Moraski, N Seeger, PA Miller, A Oliver, HI Boshoff… - pstorage-acs-6854636.s3 …
The test compound MICs against Mtb H37Rv (ATCC# 27294) were assessed by the MABA using rifampin, INH and BTZ0432 as positive controls. Compound stock solutions were …
M Jakubiec, M Abram, M Zagaja, M Andres-Mach… - Cells, 2022 - mdpi.com
In the present study, a focused combinatorial chemistry approach was applied to merge structural fragments of well-known TRPV1 antagonists with a potent anticonvulsant lead …
Number of citations: 2 www.mdpi.com
MVR Reddy, B Akula, SC Cosenza… - Journal of medicinal …, 2014 - ACS Publications
The success of imatinib, a BCR-ABL inhibitor for the treatment of chronic myelogenous leukemia, has created a great impetus for the development of additional kinase inhibitors as …
Number of citations: 81 pubs.acs.org
NB Price - amp.chemicalbook.com
Piperazine is an important pharmaceutical intermediate, is mainly used for the production of anthelmintic piperazine phosphate, piperazine citrate and fluphenazine, strong pain, …
Number of citations: 0 amp.chemicalbook.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.